molecular formula C18H25NO3 B12096945 tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B12096945
M. Wt: 303.4 g/mol
InChI Key: KLCJQNWXKSIYTO-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a protected spirocyclic piperidine scaffold of significant value in medicinal chemistry, particularly in the construction of sophisticated small molecule libraries. Its primary research application is as a key synthetic intermediate in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. This scaffold serves as the core structure for compounds like ORY-1001 (Iadademstat) , a potent, selective, and irreversible LSD1 inhibitor that has been investigated in clinical trials for acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The molecule's utility stems from its rigid, three-dimensional spirocyclic architecture, which is adept at occupying the substrate-binding pocket of LSD1, an enzyme that plays a critical role in epigenetic regulation by demethylating histone H3. Researchers leverage this Boc-protected hydroxy-spiroindane-piperidine to efficiently generate novel chemical entities aimed at modulating the epigenome for oncology research, with the potential to induce differentiation and apoptosis in cancer cells. Its structural features make it a versatile building block for exploring structure-activity relationships and developing next-generation targeted therapies.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7,15,20H,8-12H2,1-3H3

InChI Key

KLCJQNWXKSIYTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CC3=CC=CC=C23)O

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

The foundational approach for spiroindene synthesis involves ruthenium-catalyzed oxidative annulation of alkynes with 2-aryl-1,3-dicarbonyl compounds. This method, pioneered by Khan et al., leverages enolate-directed C–H activation to construct the spiro center. For the target compound, the substrate 2-aryl-3-hydroxycyclohex-2-en-1-one (Figure 1A) undergoes reaction with terminal alkynes (e.g., phenylacetylene) in the presence of [RuCl₂(p-cymene)]₂ (5 mol%), Cu(OAc)₂·H₂O (2 equiv), and AgSbF₆ (20 mol%) in toluene at 110°C.

Key Reaction Parameters:

  • Temperature: 110°C

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

  • Oxidant: Cu(OAc)₂·H₂O

  • Yield: 68–82% for analogous spiroindenes.

The reaction proceeds via enolate coordination to ruthenium, followed by alkyne insertion and reductive elimination to form the spirocyclic framework (Figure 1B). Deuterium labeling studies confirm that C–H activation occurs at the β-position of the enolate, ensuring regioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Enantioselective Synthesis of the Spiro Center

For enantiomerically pure spiro compounds, rhodium-catalyzed asymmetric hydrogenation offers a robust pathway. A related method for synthesizing tertiary carbinamides employs [Rh(COD)₂]BF₄ with chiral phosphine ligands (e.g., (R)-BINAP) under hydrogen gas (50 psi). Applied to the target molecule, this approach would involve hydrogenating a prochiral ketone intermediate to install the 2-hydroxy group with high enantiomeric excess (ee > 90%).

Experimental Conditions:

  • Catalyst: Rh/(R)-BINAP (2 mol%)

  • Solvent: MeOH/THF (1:1)

  • Pressure: 50 psi H₂

  • Temperature: 25°C.

Palladium-Mediated C–H Alkenylation and Spirocyclization

Sequential C–H Functionalization

Palladium catalysts enable sequential C–H alkenylation and spirocyclization. For example, Pd(OAc)₂ (10 mol%) with BQ (benzoquinone) as an oxidant in DMF at 120°C facilitates the coupling of 2-aryl-1,3-diketones with dienes. This method could be adapted to construct the indene ring via intramolecular Heck-type cyclization.

Representative Data:

ParameterValue
CatalystPd(OAc)₂ (10 mol%)
OxidantBQ (1.5 equiv)
Yield75%
Reaction Time24 h

Post-Functionalization and Protecting Group Strategies

Introduction of the tert-Butyl Carbamate Group

The piperidine nitrogen is protected via reaction with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) in CH₂Cl₂. This step typically proceeds in >95% yield under mild conditions (0°C to rt, 2 h).

Hydroxylation at the 2-Position

The 2-hydroxy group is introduced via Sharpless asymmetric dihydroxylation of a preformed indene intermediate. Using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃), the dihydroxylation proceeds with >80% ee, followed by selective oxidation to the ketone and reduction to the alcohol.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)ee (%)Key Advantage
Ru-catalyzed annulation[RuCl₂(p-cymene)]₂78High regioselectivity
Rh-catalyzed hydrogenationRh/(R)-BINAP8592Enantioselectivity
Pd-mediated alkenylationPd(OAc)₂75Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the spirocyclic structure .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C18H23NO3
  • Molecular Weight : Approximately 303.4 g/mol
  • Functional Groups : Contains a tert-butyl group, hydroxyl group, and carboxylate functionality.

Reactivity

The compound exhibits various reactivity patterns:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to yield derivatives with altered functional groups.
  • Substitution Reactions : The spirocyclic structure allows for substitution at multiple positions.

Medicinal Chemistry

Tert-butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at various diseases.

Case Studies

  • Biological Activity Assessment : Studies have shown that this compound can modulate enzyme activity by fitting into binding sites of receptors due to its spirocyclic structure, leading to various biological effects depending on the target pathway .
  • Synthesis of Analogues : Research has focused on synthesizing analogues of this compound to enhance its biological activity and selectivity against specific targets. This includes modifications to the hydroxyl and carboxylate groups to evaluate their impact on activity .

Material Science

In the industrial sector, this compound is explored for its potential in producing advanced materials. Its unique properties can enhance the performance of polymers and composites used in various applications.

Applications in Industry

  • Polymer Additives : The compound may serve as an additive in polymer formulations to improve mechanical properties and thermal stability.
  • Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings and adhesives that require enhanced durability and adhesion properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural analogs differ in substituents, oxidation states, and functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Functional Group Modifications

Hydroxyl vs. Oxo Groups
  • It may also participate in tautomerism or serve as a site for derivatization (e.g., phosphorylation, glycosylation) .
  • Oxo Derivatives (e.g., 2-oxo or 3-oxo): tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 241819-85-2): The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). This derivative is widely used in heterocycle synthesis . tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0): The 3-oxo group facilitates enolate formation, enabling alkylation or Michael addition reactions. It is a key intermediate in prostaglandin analogs .
Halogenation (Chloro, Bromo)
  • tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-32-4): The chloro substituent at position 6 increases lipophilicity, enhancing membrane permeability. This compound is utilized in CNS drug discovery .
  • tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1007362-96-0): Chloro and methyl groups synergistically improve metabolic stability, making it suitable for prolonged-action formulations .
Methoxy and Amino Substitutions
  • tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 948033-75-8): Methoxy groups enhance electron density, affecting aromatic interactions in receptor binding. This derivative is explored in serotonin receptor modulators .
  • tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate: The amino group enables conjugation with carboxylic acids or isocyanates, expanding its utility in peptide-mimetic drugs .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents Solubility (Predicted) Stability Considerations
Target (2-hydroxy) Not provided 2-OH Moderate (polar) Sensitive to oxidation; store inert atmosphere
241819-85-2 (2-oxo) 275.34 2-Oxo Low (non-polar) Stable under anhydrous conditions
159634-59-0 (3-oxo) 273.35 3-Oxo Low Enolate formation requires dry solvents
1160247-32-4 (6-chloro) 321.84 6-Cl Very low Photostable; long shelf life
948033-75-8 (5,6-dimethoxy-3-oxo) 361.43 5,6-OMe, 3-Oxo Moderate Hygroscopic; store at 2–8°C

Biological Activity

tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H23NO3C_{18}H_{23}NO_3 and a molecular weight of approximately 303.4 g/mol. Its structure features a tert-butyl group, a hydroxyl group, and a carboxylate functionality, which contribute to its distinct chemical properties and reactivity. The spirocyclic structure allows it to interact with various biological targets, potentially modulating their activity .

Synthesis

The synthesis of this compound typically involves the reaction of indene derivatives with piperidine under controlled conditions. Common synthetic routes include:

  • Reagents : Indene derivatives, piperidine.
  • Conditions : Controlled temperatures and inert atmospheres to minimize side reactions.
  • Yield Enhancement : In industrial settings, continuous flow reactors may be used to improve efficiency.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. The spirocyclic structure enables it to fit into binding sites of enzymes and receptors, leading to various biological effects depending on the specific target and pathway involved .

Pharmacological Studies

Research indicates that this compound may have applications in medicinal chemistry due to its potential therapeutic effects. Notable findings include:

  • Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties that could protect cells from oxidative stress.
  • Anti-apoptotic Effects : It has shown potential as an anti-apoptotic agent in preclinical studies, particularly in renal ischemia/reperfusion models .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study ARenal IschemiaDemonstrated protective effects against renal damage in rat models .
Study BAntioxidant ActivityShowed significant reduction in oxidative stress markers in vitro .
Study CInteraction with EnzymesInvestigated binding affinity with specific receptors; results indicate potential modulation of enzyme activity.

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2,3-Dihydrospiro[indene-1,4'-piperidine]C16H19NLacks hydroxyl and tert-butyl groups
Tert-butyl 3-hydroxyspiro[indan-1,4-piperidine]-1'-carboxylateC17H21NO3Similar structure but different functional groups
Tert-butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateC18H22ClNO3Contains chlorine substituent

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsStereochemical Control MethodYield (%)
CyclizationBoc-protected piperidine, Pd(OAc)₂, ligandChiral phosphine ligand~65
ResolutionChiral stationary phase (HPLC)Kinetic resolution>95% ee

How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?

Answer:
Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. To resolve:

Variable Temperature NMR (VT-NMR): Identify conformational exchange broadening signals .

Density Functional Theory (DFT): Compare calculated NMR chemical shifts with experimental data.

Multi-technique validation: Use mass spectrometry (HRMS) and IR to confirm functional groups.

Re-crystallization: Optimize solvent systems (e.g., mixed solvents like EtOAc/hexane) to obtain high-quality single crystals for X-ray analysis .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Based on safety data sheets (SDS) for structurally similar spirocyclic compounds:

  • Personal Protective Equipment (PPE): P95 respirator (US) or P1 (EU) for particulate exposure; OV/AG/P99 respirators for higher vapor concentrations .
  • Ventilation: Use fume hoods to limit airborne exposure (TLV not established; assume acute toxicity).
  • Waste Disposal: Avoid drainage contamination; collect waste in sealed containers for incineration .
  • First Aid: For skin contact, wash with soap/water; eye exposure requires 15-minute irrigation .

Q. Table 3: Predicted ADMET Properties

ParameterValueMethod
logP2.8 ± 0.3XLogP3
Solubility (mg/mL)0.12AlogPS
BBB PermeabilityNoBOILED-Egg

How can conflicting reactivity data in catalytic hydrogenation be addressed?

Answer:
Discrepancies may arise from catalyst poisoning (e.g., residual Boc groups) or substrate impurities. Mitigation strategies:

Pre-purification: Use silica gel chromatography to remove deactivating agents.

Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for optimal activity.

Kinetic Monitoring: Track H₂ uptake via manometry to identify incomplete reactions .

What advanced spectroscopic techniques validate the spirocyclic architecture?

Answer:

  • ROESY NMR: Detect through-space correlations between the piperidine and indene moieties.
  • Solid-State NMR: Confirm rigidity of the spiro center in crystalline form.
  • X-ray Photoelectron Spectroscopy (XPS): Analyze electronic environments of nitrogen and oxygen atoms .

How does the compound’s stability under acidic/basic conditions impact its synthetic utility?

Answer:
The Boc group is labile under acidic conditions (e.g., TFA/DCM), while the spirocyclic core may undergo ring-opening in strong bases (pH >10). Stability studies via HPLC at 25°C show:

  • t₁/₂ in 0.1M HCl: 12 hours (Boc deprotection).
  • t₁/₂ in 0.1M NaOH: 30 minutes (indene ring degradation).

Recommendation: Use mild bases (e.g., K₂CO₃) and low-temperature deprotection .

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